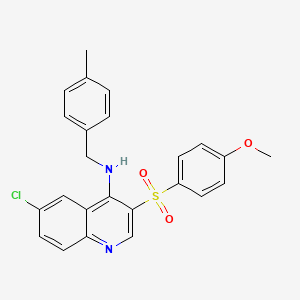

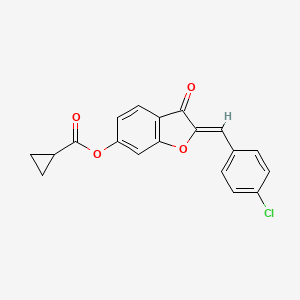

![molecular formula C15H27N3O3 B2511864 Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 2060063-02-5](/img/structure/B2511864.png)

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the following IUPAC name: tert-butyl (1R,5S)-3-(3,3-dimethylureido)-8-azabicyclo[3.2.1]octane-8-carboxylate . Its molecular weight is approximately 297.4 g/mol . This compound belongs to the class of bicyclic azabicyclo compounds and exhibits interesting properties.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, although not an exact match, is relevant due to its structural similarity and synthesis process. It was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. Characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, its crystal structure was determined by single crystal X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of two diastereomers in the crystal (Moriguchi et al., 2014).

Asymmetric Synthesis

The asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination of related scaffolds highlights the utility of such compounds in creating complex molecular architectures. This process involved the concomitant loss of protective groups to yield the 8-azabicyclo[3.2.1]octane scaffolds, demonstrating the compound's potential as a precursor in synthetic organic chemistry (Brock et al., 2012).

Molecular Structure of Chiral Derivatives

The chiral derivative (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without using chiral catalysts or enzymes, showcasing a method for producing chiral compounds. The structural determination via single crystal X-ray diffraction analysis confirmed its bicyclo[2.2.2]octane structure, highlighting the compound's relevance in the study of chiral molecules (Moriguchi et al., 2014).

Chemistry of 8-Azabicyclo[3.2.1]octanes

The chemistry of 8-azabicyclo[3.2.1]octanes, related to the target compound, involves various reactions including mesylation, elimination, reduction, and Grob fragmentation. These reactions demonstrate the compound's versatility in synthetic chemistry, enabling the creation of diverse molecular structures (Baylis & Thomas, 2007).

Conformationally Rigid Analogues

The synthesis of conformationally rigid analogues of 2-amino-adipic acid containing an 8-azabicyclo[3.2.1]octane skeleton further illustrates the potential of these compounds in creating biologically relevant molecules. Such analogues are valuable for structure-activity studies in drug discovery, highlighting the scientific research applications of these bicyclic structures (Kubyshkin et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 3-(dimethylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-11-6-7-12(18)9-10(8-11)16-13(19)17(4)5/h10-12H,6-9H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDMCZPRRVJJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(dimethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

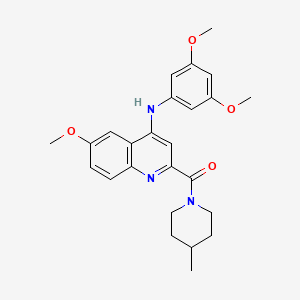

![3-(4-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B2511795.png)

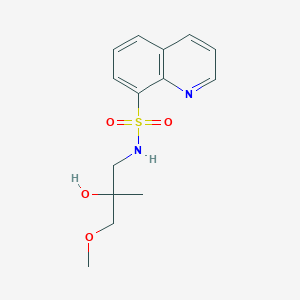

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

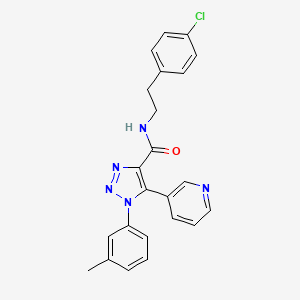

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![3-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B2511802.png)